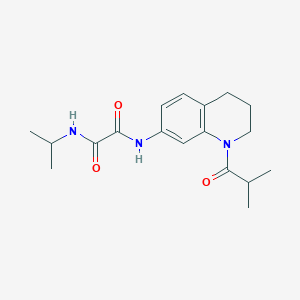

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

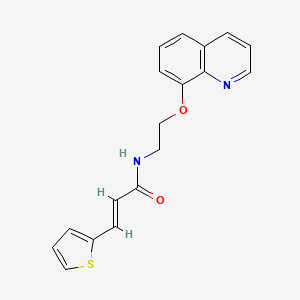

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide, also known as IQ-1S, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of oxalamide derivatives and has been shown to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Cardiac Contractility Enhancement

Research has identified derivatives of 1,2,3,4-tetrahydroquinoline, specifically the N-isobutyryl derivative, as compounds of interest for their positive inotropic effect. These compounds, through their action, can increase cardiac contractility. One study highlighted that the N-isobutyryl derivative, referred to as compound S903, was found to increase cardiac contractility in vitro without significantly affecting heart rate. This activity was partially attributed to an indirect sympathomimetic effect, suggesting potential applications in treating heart rhythm disorders (Santangelo et al., 1994).

Chemical Synthesis and Drug Design

Another domain where N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopropyloxalamide derivatives show promise is in chemical synthesis and drug design. A study on the synthesis of various 1,2,3,4-tetrahydroquinoline derivatives, including the N-isobutyryl derivative, aimed to explore their applications in medicinal chemistry. These derivatives demonstrate significant synthetic versatility and potential for development into pharmacologically active compounds, indicating their utility in drug design and development processes (Behforouz et al., 1996).

Anticonvulsant Agent Development

The exploration of this compound derivatives in the development of new anticonvulsants has been documented. Specifically, N-substituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their efficacy against seizures. Among these derivatives, one showcased high potency in controlling audiogenic seizures in mice, comparable to known anticonvulsant agents. This finding points to the potential of such compounds in the formulation of novel anticonvulsant therapies (Gitto et al., 2006).

Anticancer Research

The tetrahydroisoquinoline scaffold, including compounds similar to this compound, has been investigated for its potential in anticancer drug development. A study synthesized substituted 1,2,3,4-tetrahydroisoquinolines and evaluated their cytotoxic effects against various cancer cell lines. The research highlighted the promising anticancer activity of these compounds, underscoring their relevance in the search for new anticancer agents (Redda et al., 2010).

Propriétés

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-11(2)18(24)21-9-5-6-13-7-8-14(10-15(13)21)20-17(23)16(22)19-12(3)4/h7-8,10-12H,5-6,9H2,1-4H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSJGAIDFLGOFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)

![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)

![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)

![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)

![4-methoxy-3-nitro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2397810.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)

![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)